molecular formula C17H12N2O2S B421483 3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione

3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione

Cat. No.: B421483
M. Wt: 308.4g/mol
InChI Key: BQJVAODAWLSKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione is a complex heterocyclic compound that features a unique fusion of benzothiophene, pyrimidine, and isoindole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate benzothiophene derivatives with pyrimidine and isoindole intermediates under controlled conditions . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

The mechanism of action of 7,8,9,10-Tetrahydro1benzothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-6,13-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H12N2O2S

Molecular Weight

308.4g/mol

IUPAC Name

3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaene-11,20-dione

InChI

InChI=1S/C17H12N2O2S/c20-15-13-11-7-3-4-8-12(11)22-17(13)19-14(18-15)9-5-1-2-6-10(9)16(19)21/h1-2,5-6H,3-4,7-8H2

InChI Key

BQJVAODAWLSKRC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NC3=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N4C(=NC3=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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